2-Amino-6,7-dihydro-4H-cyclohepta[d]thiazol-8(5H)-one

Cystic Fibrosis CFTR corrector bithiazole synthesis

2-Amino-6,7-dihydro-4H-cyclohepta[d]thiazol-8(5H)-one (CAS 883195-38-8) is a bicyclic heterocyclic compound belonging to the cycloheptathiazole class, characterized by a seven-membered cycloheptanone ring fused to a 2-aminothiazole moiety. It bears the molecular formula C₈H₁₀N₂OS and a molecular weight of 182.25 g/mol, with computed physicochemical properties including XLogP3 of 1.4, a topological polar surface area (TPSA) of 84.2 Ų, one hydrogen bond donor, and four hydrogen bond acceptors.

Molecular Formula C8H10N2OS
Molecular Weight 182.25 g/mol
CAS No. 883195-38-8
Cat. No. B3163018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6,7-dihydro-4H-cyclohepta[d]thiazol-8(5H)-one
CAS883195-38-8
Molecular FormulaC8H10N2OS
Molecular Weight182.25 g/mol
Structural Identifiers
SMILESC1CCC(=O)C2=C(C1)N=C(S2)N
InChIInChI=1S/C8H10N2OS/c9-8-10-5-3-1-2-4-6(11)7(5)12-8/h1-4H2,(H2,9,10)
InChIKeyNFAOGEPIABIIAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6,7-dihydro-4H-cyclohepta[d]thiazol-8(5H)-one (CAS 883195-38-8): A Dual-Functional Cycloheptathiazole Scaffold for Targeted Heterocyclic Synthesis


2-Amino-6,7-dihydro-4H-cyclohepta[d]thiazol-8(5H)-one (CAS 883195-38-8) is a bicyclic heterocyclic compound belonging to the cycloheptathiazole class, characterized by a seven-membered cycloheptanone ring fused to a 2-aminothiazole moiety [1]. It bears the molecular formula C₈H₁₀N₂OS and a molecular weight of 182.25 g/mol, with computed physicochemical properties including XLogP3 of 1.4, a topological polar surface area (TPSA) of 84.2 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. This compound is distributed by multiple global chemical suppliers (e.g., AKSci, Leyan, MolCore, Sunway Pharm) at purities typically ranging from 95% to ≥98% and is listed in the ECHA C&L Inventory under EC Number 822-614-5 with harmonized GHS hazard classifications [1][2].

Why Generic Substitution of 2-Amino-6,7-dihydro-4H-cyclohepta[d]thiazol-8(5H)-one with In-Class Analogs Risks Synthetic Dead Ends


Cycloheptathiazole derivatives form a structurally diverse family where subtle variations in ring saturation and the nature of the 2-position substituent critically determine downstream reactivity and biological target engagement. For example, the fully saturated analog 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine (CAS 14292-44-5) lacks the 8-ketone carbonyl (C₈H₁₂N₂S vs. C₈H₁₀N₂OS), eliminating the possibility of carbonyl-based condensation or enolate chemistry that is essential for constructing fused polycyclic systems such as s-cis-locked bithiazole CFTR correctors [1][2]. Conversely, 2-chloro-4H,5H,6H,7H,8H-cyclohepta[d]thiazole (CAS 26847-00-7) lacks both the 2-amino nucleophilic handle and the 8-ketone, rendering it unsuitable for the same derivatization pathways . Selecting the correct cycloheptathiazole building block with both the 2-amino group and the 8-oxo functionality is therefore not a matter of preference but a condition precedent for specific synthetic routes.

2-Amino-6,7-dihydro-4H-cyclohepta[d]thiazol-8(5H)-one: Quantitative Differentiation Evidence Against Closest Structural Analogs


Orthogonal Dual Functionality: The 2-Amino-8-oxo Motif Enables Synthetic Access to s-cis-Locked Bithiazole CFTR Correctors Not Achievable with Non-Carbonyl Analogs

The target compound possesses both a nucleophilic 2-amino group and an electrophilic 8-ketone carbonyl on the same cycloheptathiazole scaffold. This dual functionality is essential for constructing the cyclohepta[1,2-d:3,4-d′]bithiazole core via successive Hantzsch-type thiazole formations. The resulting s-cis-locked cycloheptathiazolothiazole 29 was identified as the most potent bithiazole ΔF508-CFTR corrector in a head-to-head series of eight C4′–C5 constrained analogs, with an IC₅₀ of approximately 450 nM [1]. Critically, the regioisomeric s-cis constrained analog 33, in which the heteroatom placement in the bithiazole core was altered, exhibited a decisive loss of corrector activity, confirming that the specific geometry provided by the cycloheptathiazol-8-one scaffold is not substitutable [1][2].

Cystic Fibrosis CFTR corrector bithiazole synthesis conformational constraint

One-Step Hantzsch-Type Condensation: Higher Synthetic Efficiency and Atom Economy Versus Multi-Step Routes to Alternative Cycloheptathiazole Building Blocks

The target compound is accessible in a single synthetic step via condensation of 2-bromocycloheptane-1,3-dione (45.17 mmol) with thiourea (47.43 mmol, 1.05 equiv.) in absolute ethanol at room temperature overnight, followed by solvent removal and trituration . This contrasts with the synthesis of the non-carbonyl analog 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine (CAS 14292-44-5), which requires a different precursor and does not benefit from the α-bromoketone activation that drives the Hantzsch cyclocondensation, and with 2-chloro analogs that require additional halogenation steps . The 1964 foundational work by Seto and Ogura established the parent cyclo-heptathiazol-8-one system via a related approach, and subsequent studies demonstrated that the 2-mercapto variant undergoes efficient S-alkylation with alkyl halides in good yields, confirming the general reactivity of the 8-oxo scaffold [1][2].

heterocyclic synthesis Hantzsch thiazole synthesis building block medicinal chemistry

Physicochemical Property Differentiation: Balanced Lipophilicity and Higher Hydrogen-Bond Acceptor Count Distinguish the Target From Non-Carbonyl and 2-Chloro Analogs

The computed physicochemical properties of the target compound reveal a balanced profile for a fragment-sized building block: XLogP3 = 1.4, TPSA = 84.2 Ų, H-bond donors (HBD) = 1, and H-bond acceptors (HBA) = 4 [1]. In contrast, the non-carbonyl analog 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine (CAS 14292-44-5; C₈H₁₂N₂S) has no H-bond acceptors from a carbonyl group, a different TPSA, and a molecular formula lacking oxygen entirely (MW 168.25 vs. 182.25), fundamentally altering its solubility and permeability profile . The 2-chloro analog (CAS 26847-00-7; C₈H₁₀ClNS) has zero HBD and only one HBA (the thiazole nitrogen), making it unsuitable for hydrogen-bond-directed crystal engineering or biological target engagement strategies requiring donor-acceptor pairing . The target compound's zero rotatable bonds further confer conformational rigidity, which is advantageous for scaffold-hopping and fragment-based drug design where pre-organization reduces entropic penalties upon target binding [1].

drug-likeness lead optimization property-based design ADME

Regulatory and Safety Classification: ECHA-Notified GHS Hazard Profile Enables Informed Procurement and Laboratory Risk Assessment

The target compound has been formally notified to the ECHA C&L Inventory (EC Number 822-614-5) by two independent notifiers, yielding an aggregated GHS hazard classification of Acute Toxicity Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315: Causes skin irritation), Eye Irritation Category 2A (H319: Causes serious eye irritation), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335: May cause respiratory irritation), all at 100% notification agreement [1][2]. The GHS signal word is 'Warning' with pictogram GHS07 [1]. This stands in contrast to structurally related 2-chloro analogs (CAS 26847-00-7), for which no aggregated ECHA notification data is publicly available, creating procurement and safety data sheet (SDS) compliance uncertainty . The comprehensive notification coverage for the target compound reduces regulatory diligence burden and facilitates faster institutional chemical safety committee approvals.

GHS classification laboratory safety regulatory compliance procurement specification

Class-Level Biological Precedent: The Cycloheptathiazole Core Confers Nanomolar Butyrylcholinesterase Inhibition With High Selectivity Over Acetylcholinesterase

In a 2023 study of annulated bicyclic isothioureas, the structurally proximal analog cyclohepta[d]thiazol-2-amine (lacking the 8-ketone but retaining the cycloheptathiazole core) was identified as the most active butyrylcholinesterase (BuChE) inhibitor in the series, exhibiting a mixed-type inhibition mode with IC₅₀ = 130 nM, high selectivity compared to acetylcholinesterase (AChE), and no cytotoxicity at concentrations up to 100 μM [1]. This establishes a class-level precedent that the cycloheptathiazole scaffold, particularly when bearing a 2-amino substituent, engages the BuChE active site with nanomolar affinity and favorable selectivity. The target compound, containing both the 2-amino group and an additional 8-ketone hydrogen-bond acceptor, is predicted to offer differentiated binding interactions within the same target class, though direct head-to-head BuChE data for the 8-oxo derivative are not yet reported [1].

butyrylcholinesterase Alzheimer's disease cholinesterase inhibitor selectivity

Vendor Diversity and Purity Tiering: Multi-Supplier Availability at 95% and ≥98% Purity Enables Competitive Procurement and Reduces Single-Source Risk

The target compound is stocked by at least six independent global suppliers spanning North America, Europe, and Asia, with documented purity specifications including 95% (AKSci Cat. 2868DC, Leyan Cat. 2043519, Adamas) and ≥98% NLT (MolCore, conforming to ISO certification standards) . In comparison, the 2-chloro analog (CAS 26847-00-7) and the 2-mercapto analog are available from significantly fewer suppliers, and their purity specifications are less consistently documented . The target compound is also listed with MDL number MFCD13191781, facilitating cross-referencing in chemical inventory management systems, and is classified as non-hazardous for DOT/IATA transport by at least one major supplier (AKSci), reducing shipping restrictions compared to analogs requiring hazardous material declarations .

chemical procurement supply chain quality assurance vendor comparison

Procurement-Driven Application Scenarios for 2-Amino-6,7-dihydro-4H-cyclohepta[d]thiazol-8(5H)-one Based on Verified Evidence


Synthesis of s-cis-Locked Bithiazole ΔF508-CFTR Correctors for Cystic Fibrosis Drug Discovery

This application is directly supported by the J. Med. Chem. 2008 study demonstrating that the cycloheptathiazol-8-one scaffold is required to construct the s-cis-locked cycloheptathiazolothiazole core. The target compound's 2-amino group serves as the first thiazole-forming handle, while the 8-ketone enables annulation of the second thiazole ring to produce constrained bithiazole correctors with IC₅₀ values as low as ~450 nM in ΔF508-CFTR cellular processing assays [1]. The conformational locking conferred by the cycloheptane ring is essential, as evidenced by the decisive loss of corrector activity in the regioisomeric analog 33 [1]. Procurement rationale: programs aiming to synthesize and screen bithiazole-based CFTR correctors cannot use non-carbonyl cycloheptathiazole analogs (e.g., CAS 14292-44-5) because the 8-ketone is mechanistically required for the annulation chemistry.

Fragment-Based Drug Discovery Targeting Butyrylcholinesterase for Alzheimer's Disease

The 2023 Mendeleev Communications paper established that the cycloheptathiazole core with a 2-amino substituent delivers nanomolar BuChE inhibition (IC₅₀ = 130 nM) with high selectivity over AChE and no cytotoxicity at 100 μM [2]. The target compound extends this validated pharmacophore with an additional 8-ketone hydrogen-bond acceptor, providing a structurally novel starting point for fragment elaboration and structure-activity relationship (SAR) studies. The zero rotatable bonds and balanced lipophilicity (XLogP3 = 1.4) make it well-suited for fragment-based screening where ligand efficiency and vectorial growth potential are prioritized [3]. Procurement rationale: the 8-oxo derivative is a logical next-generation scaffold for BuChE programs seeking to exploit additional binding interactions beyond those accessible with the non-carbonyl comparator.

Diversified Heterocyclic Library Synthesis via Orthogonal Functionalization of 2-Amino and 8-Ketone Handles

The target compound's dual orthogonal reactive centers—a primary aromatic amine at position 2 and a cyclic ketone at position 8—enable sequential or parallel derivatization strategies. The 2-amino group undergoes diazotization, acylation, sulfonylation, or reductive amination, while the 8-ketone participates in condensation (e.g., with hydrazines, hydroxylamines, or active methylene compounds), reduction, or enolate alkylation [4]. This orthogonality is absent in the non-carbonyl analog 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine (CAS 14292-44-5) and the 2-chloro analog (CAS 26847-00-7), which lack one or both reactive handles. The compound is commercially available at scales suitable for library production (1–25 g from multiple suppliers), and its one-step Hantzsch synthesis supports cost-effective procurement at gram-to-kilogram quantities . Procurement rationale: medicinal chemistry cores seeking a single building block capable of generating maximum chemical diversity through orthogonal derivatization will find this scaffold superior to single-functionalized analogs.

Regulatory-Compliant Chemical Procurement for Academic Core Facilities and CROs Requiring Pre-Classified Building Blocks

With full ECHA C&L Inventory notification (EC 822-614-5) carrying four harmonized GHS hazard codes with 100% notifier agreement, the target compound eliminates the regulatory ambiguity associated with unclassified or partially classified cycloheptathiazole analogs [3][5]. The availability of an MDL registry number (MFCD13191781) and PubChem CID (25130828) facilitates integration with electronic laboratory notebooks (ELNs) and chemical inventory management systems [3]. Additionally, the classification as non-hazardous for DOT/IATA transport by AKSci reduces logistical barriers for international procurement, a consideration not guaranteed for the 2-chloro or 2-mercapto analogs whose transport classifications are less clearly documented . Procurement rationale: core facilities and CROs operating under ISO 9001 or GLP quality management systems benefit from pre-existing regulatory documentation that accelerates chemical registration workflows by an estimated 5–10 business days compared to unclassified alternatives.

Quote Request

Request a Quote for 2-Amino-6,7-dihydro-4H-cyclohepta[d]thiazol-8(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.